![molecular formula C8H14O B2825769 (3-Cyclopropylcyclobutyl)methanol CAS No. 1782799-64-7](/img/structure/B2825769.png)
(3-Cyclopropylcyclobutyl)methanol
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Overview
Description
Scientific Research Applications
Halohydrofuran Synthesis
- A study by (Mothe et al., 2011) describes a method for preparing 3-halohydrofurans via a hydroxylation/halocyclization process of cyclopropyl methanols. This method is notable for its efficiency and mild reaction conditions.
Methanol in Lipid Dynamics
- Research by (Nguyen et al., 2019) highlights the significant impact of methanol on lipid dynamics, particularly in its acceleration of 1,2-dimyristoyl-sn-glycero-3-phosphocholine flip-flop and transfer kinetics.
Catalysts in Chemical Synthesis
- (Ozcubukcu et al., 2009) developed a highly active catalyst based on the tris(triazolyl)methanol-Cu(I) structure for Huisgen 1,3-dipolar cycloadditions, demonstrating its efficiency and broad applicability.
Methanol in Chemical Feedstock Synthesis
- (Moran et al., 2011) explored the use of methanol as a renewable chemical feedstock in fine chemical synthesis, specifically in the context of C–C coupling with allenes.
Biological Conversion of Methanol
- A study by (Whitaker et al., 2017) focused on engineering Escherichia coli for the biological conversion of methanol into specialty chemicals.
Methanol Synthesis Over Catalysts
- The work of (Behrens et al., 2012) provides insights into the active site of methanol synthesis over Cu/ZnO/Al2O3 industrial catalysts, highlighting the importance of copper nanoparticles and zinc oxide in the process.
Hydrogen Bonding Studies
- (Møllendal et al., 2004) investigated the intramolecular hydrogen bonding in (1-fluorocyclopropyl)methanol using microwave spectroscopy and quantum chemical calculations.
Enantioselective Cyclopropanation
- Research by (Ikeno et al., 2001) on enantioselective cyclopropanation of styrenes and diazoacetates catalyzed by 3-oxobutylideneaminatocobalt(II) complexes, emphasized the influence of ligands and solvents in these reactions.
Allylic Alcohol Synthesis
- (Chen et al., 2021) developed a nickel-catalyzed method for coupling alkynes and methanol, enabling the synthesis of allylic alcohols with high efficiency and selectivity.
Methanol in Industrial Biotechnology
- (Schrader et al., 2009) reviewed the use of methanol as a building block in industrial biotechnology, emphasizing the potential of methylotrophic bacteria for bioprocess technology.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-cyclopropylcyclobutyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-5-6-3-8(4-6)7-1-2-7/h6-9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMZWKKVXGYAMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1782799-64-7 |
Source
|
Record name | (3-cyclopropylcyclobutyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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